molecular formula C13H11Br B13591931 2-Bromo-6-cyclopropylnaphthalene

2-Bromo-6-cyclopropylnaphthalene

Cat. No.: B13591931
M. Wt: 247.13 g/mol
InChI Key: DYHMTWKRKNVSBC-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropylnaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the sixth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyclopropylnaphthalene typically involves the bromination of 6-cyclopropylnaphthalene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropylnaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones .

Scientific Research Applications

2-Bromo-6-cyclopropylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropylnaphthalene involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoronaphthalene: Similar in structure but with a fluorine atom instead of a cyclopropyl group.

    2-Bromo-6-chloronaphthalene: Contains a chlorine atom at the sixth position.

    2-Bromo-6-methylnaphthalene: Features a methyl group at the sixth position.

Uniqueness

2-Bromo-6-cyclopropylnaphthalene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .

Properties

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

IUPAC Name

2-bromo-6-cyclopropylnaphthalene

InChI

InChI=1S/C13H11Br/c14-13-6-5-11-7-10(9-1-2-9)3-4-12(11)8-13/h3-9H,1-2H2

InChI Key

DYHMTWKRKNVSBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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